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Compound of Interest

Compound Name: (Chloromethyl)trichlorosilane

Cat. No.: B074141

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
(Chloromethyl)trichlorosilane (CAS No. 1558-25-4), a versatile organosilicon compound
used in a variety of synthetic applications. This document compiles available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed
experimental protocols for obtaining these spectra. The information is intended to aid
researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (Chloromethyl)trichlorosilane.
Due to the limited availability of public experimental data for certain spectroscopic techniques,
some values are estimated based on data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Coupling
Nucleus Solvent Shift (8) Multiplicity Constant Notes

[ppm] (9) [Hz]

The chemical
shift is for the
-CH2- group.
The exact
value can be
influenced by

1H CDCls ~3.3-35 Singlet N/A solvent and
concentration
. A spectrum
is available
on
SpectraBase][
1].

The
estimated
chemical shift
is for the -
CHz- carbon.
For
comparison,

~30 - 40 )

13C CDClIs ) Singlet N/A the

(estimated)
chloromethyl
carbon in
chloro(chloro
methyl)dimet
hylsilane
appears in

this region[2].

29Gj CDCIs ~-5t0-15 Singlet N/A The
(estimated) estimated
chemical shift
is based on

the analysis
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of various
chlorosilanes.
The chemical
shift is
sensitive to
the number of
chlorine
atoms and
other
substituents
on the silicon
atom[3][4][5]
[6].

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Vibrational Mode Intensity
~2970 - 2880 C-H Stretch Medium
1395 Si-CH2Cl -

1180 Si-CHzCl -

~830 - 780 C-CI Stretch Strong
~620 - 550 Si-Cl Stretch (asymmetric) Strong
~490 - 460 Si-Cl Stretch (symmetric) Strong

Note: The assignments for Si-CHzCl are based on general correlations for organosilicon

compounds[7]. The Si-Cl stretching frequencies are characteristic for trichlorosilyl groups.

Mass Spectrometry (Electron lonization)
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m/z Ratio Proposed Fragment lon Notes

Molecular ion peak cluster,

showing the characteristic
182/184/186/188 [CH2CISICI5]* ) ] J

isotopic pattern for four

chlorine atoms.

Loss of the chloromethyl
147/149/151 [SiCls]* radical (*CHzClI). This is often a
prominent peak.

Loss of a chlorine radical from

133/135/137 [CHzSICI2]* _
the molecular ion.
) Loss of a chlorine and a
113/115/117 [SiClz]*e ]
chloromethyl radical.
49/51 [CH2CI]* Chloromethyl cation.

Note: The presence of multiple chlorine atoms results in complex isotopic patterns for the
molecular ion and chlorine-containing fragments|83].

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above. Given the moisture-sensitive and corrosive nature of (Chloromethyl)trichlorosilane,
appropriate handling precautions, such as working in a fume hood and using dry glassware
and solvents, are essential.

NMR Spectroscopy (*H, *3C, 2°Si)

2.1.1 Sample Preparation (Moisture-Sensitive Compound)

e Solvent Preparation: Use a high-purity deuterated solvent, such as chloroform-d (CDClIs),
from a fresh, sealed ampoule or a bottle that has been stored over molecular sieves (3 A) to
ensure it is anhydrous|[9].

o Sample Handling: Perform all sample manipulations in a dry atmosphere, such as a glove
box or under a stream of inert gas (e.g., nitrogen or argon)[10].
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e Procedure: a. Using a dry syringe, transfer approximately 0.5-0.7 mL of the deuterated
solvent into a clean, dry 5 mm NMR tube. b. Add 1-2 drops of
(Chloromethyl)trichlorosilane to the solvent in the NMR tube. c. Cap the NMR tube
securely. If not using a J. Young tube, wrap the cap with Parafilm to prevent atmospheric
moisture ingress. d. Gently invert the tube several times to ensure the sample is thoroughly
mixed.

2.1.2 Instrument Parameters
o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

e 1H NMR:

[e]

Pulse Sequence: Standard single-pulse sequence.

[e]

Acquisition Time: 2-4 seconds.

o

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 8-16, depending on the sample concentration.

[e]

Reference: Tetramethylsilane (TMS) at O ppm.

o BC NMR:

o

Pulse Sequence: Proton-decoupled single-pulse sequence.

[¢]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, due to the low natural abundance of 13C.

[e]

e 29Si NMR:

o Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear
Overhauser Effect (NOE).
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o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 10-30 seconds, due to the long relaxation times of 2°Si nuclei.

o Number of Scans: A significant number of scans are typically required due to the low
sensitivity of the 2°Si nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1 Sample Preparation (Liquid Film/ATR)

o Attenuated Total Reflectance (ATR): a. Ensure the ATR crystal (e.g., diamond or ZnSe) is
clean and dry. b. Acquire a background spectrum of the clean, empty ATR crystal. c. Place a
single drop of (Chloromethyl)trichlorosilane directly onto the ATR crystal. d. Acquire the
sample spectrum.

 Liquid Film (Transmission): a. Use salt plates (e.g., NaCl or KBr) that are transparent in the
mid-IR region and have been stored in a desiccator. b. In a fume hood, place one drop of the
liquid sample onto the center of one salt plate. c. Carefully place the second salt plate on
top, spreading the liquid into a thin film. d. Mount the plates in the spectrometer's sample
holder and acquire the spectrum. e. Clean the plates thoroughly with a dry, non-hydroxylic
solvent (e.g., hexane or dichloromethane) immediately after use.

2.2.2 Instrument Parameters

Spectrometer: A standard FTIR spectrometer.

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1 Sample Preparation
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e Solvent: Use a high-purity, volatile, and non-reactive solvent such as hexane or
dichloromethane.

e Procedure: a. Prepare a dilute solution of (Chloromethyl)trichlorosilane in the chosen
solvent (e.g., 1 pL in 1 mL). b. Transfer the solution to a 2 mL autosampler vial and cap it
securely.

2.3.2 Instrument Parameters

e Gas Chromatograph:

o

Injector: Split/splitless injector at 250 °C.
o Injection Volume: 1 pL with a split ratio of 50:1.
o Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

o Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d.,
0.25 pum film thickness), is suitable.

o Oven Program: Initial temperature of 50 °C (hold for 2 minutes), then ramp at 10 °C/min to
250 °C (hold for 5 minutes).

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o lon Source Temperature: 230 °C.
o Mass Range: Scan from m/z 40 to 250.
o Transfer Line Temperature: 280 °C.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of an organosilane compound like (Chloromethyl)trichlorosilane.
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Workflow for Spectroscopic Analysis of (Chloromethyl)trichlorosilane

Sample Handling & Preparation

Receive (Chloromethyl)trichlorosilane Sample

Handle in Inert Atmosphere
(Glovebox or N2/Ar)

Prepare NMR Sample Prepare FTIR Sample Prepare GC-MS Sample
(Dry CDCI3) (Neat Liquid) (Dilute in Hexane)

Spectroscop vc Analysis

NMR Spectroscopy . .
(1H, 13C, 29Si) FTIR Spectroscopy GC-MS Analysis

Data Processing & Interpretation

Final Reporting

Generate Spectroscopic Report

(Data Tables, Spectra, Protocols)

Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow.
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This comprehensive workflow ensures accurate and reliable characterization of
(Chloromethyl)trichlorosilane, from sample handling to final data interpretation and reporting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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